2-メチル-4-フェニルピリジン

概要

説明

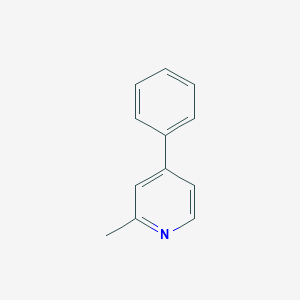

2-Methyl-4-phenylpyridine is an organic compound with the molecular formula C12H11N It is a derivative of pyridine, characterized by the presence of a methyl group at the second position and a phenyl group at the fourth position of the pyridine ring

科学的研究の応用

Neuropharmacology

One of the most notable applications of 2-methyl-4-phenylpyridine is in neuropharmacological studies, particularly concerning Parkinson's disease. The compound is known to be a precursor to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

Case Study: MPP+ Neurotoxicity

- Objective : To understand the mechanism of MPP+ induced neurotoxicity.

- Method : In vitro studies using primary mouse cortical neurons exposed to MPP+.

- Findings : The study demonstrated that MPP+ caused significant neuronal apoptosis, which could be mitigated by various protective agents, indicating potential therapeutic avenues for Parkinson's disease treatment .

Anticancer Activity

Research has also explored the anticancer properties of derivatives of 2-methyl-4-phenylpyridine. Studies suggest that certain analogs exhibit selective toxicity towards cancer cells, particularly non-small cell lung adenocarcinoma.

Case Study: Anticancer Effects

- Objective : Evaluate the anticancer activity of 1-methyl-4-phenylpyridinium on A549 cells.

- Method : Cell viability assays and apoptosis assays were conducted.

- Findings : The compound showed significant cytotoxic effects on A549 cells, suggesting its potential as an anticancer agent .

Synthesis of Pharmaceutical Intermediates

2-Methyl-4-phenylpyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in creating compounds with diverse therapeutic effects, including anti-inflammatory and analgesic properties.

Table 1: Pharmaceutical Applications of 2-Methyl-4-phenylpyridine Derivatives

| Compound Derivative | Application | Reference |

|---|---|---|

| 1-Methyl-4-phenylpyridinium | Neurotoxin research | |

| 5-Methyl-4-phenylpyridine | Anticancer studies | |

| 4-Phenylpyridine | Neuroprotective studies |

Biological Research Applications

The biological implications of 2-methyl-4-phenylpyridine extend beyond neurotoxicity and cancer research. Studies have investigated its role in understanding cellular mechanisms involved in neurodegeneration and the potential for developing neuroprotective therapies.

Neuroprotective Studies

Recent studies have focused on compounds derived from 2-methyl-4-phenylpyridine that exhibit neuroprotective properties against MPP+-induced toxicity. These investigations aim to identify new therapeutic strategies for treating neurodegenerative diseases.

作用機序

Target of Action

The primary target of 2-Methyl-4-phenylpyridine is the mitochondrial respiratory system . It structurally resembles N-methyl-4-phenylpyridinium ion (MPP+), a toxic metabolite of the parkinsonism-inducing agent .

Mode of Action

2-Methyl-4-phenylpyridine inhibits the mitochondrial respiratory system, specifically the NAD (+)-linked O2 consumption . This inhibition is potentiated by tetraphenylboron and reversed by dinitrophenol, indicating the involvement of cationic forms . The participation of neutral forms is also suggested by the inhibitory time courses, which are unlike mpp+ .

Biochemical Pathways

The compound affects the mitochondrial respiratory pathway, leading to respiratory inhibition . This inhibition could reasonably underlie the reported neurotoxicity of 2-Methyl-4-phenylpyridine .

Result of Action

The primary result of 2-Methyl-4-phenylpyridine’s action is mitochondrial respiratory inhibition , which could lead to neurotoxicity . This is particularly relevant to dopaminergic neurons, as seen in the case of MPP+ .

Action Environment

The action, efficacy, and stability of 2-Methyl-4-phenylpyridine can be influenced by various environmental factors. For instance, the compound’s action could be affected by the presence of other substances in the environment, such as tetraphenylboron and dinitrophenol, which potentiate and reverse its inhibitory effect, respectively . .

生化学分析

Biochemical Properties

It is known that its closely related compound, 1-methyl-4-phenylpyridinium (MPP+), is a neurotoxin that interferes with oxidative phosphorylation in mitochondria by inhibiting complex I . This leads to the depletion of ATP and eventual cell death .

Cellular Effects

Mpp+, a related compound, is known to cause cell death by interfering with oxidative phosphorylation in mitochondria . It is also known to selectively destroy dopaminergic neurons, leading to symptoms of Parkinson’s disease .

Molecular Mechanism

Mpp+ is known to act by interfering with oxidative phosphorylation in mitochondria by inhibiting complex I, leading to the depletion of ATP and eventual cell death .

Temporal Effects in Laboratory Settings

It is known that related compounds like MPP+ can cause rapid and selective destruction of catecholaminergic neurons .

Dosage Effects in Animal Models

Related compounds like MPP+ have been used to create animal models of Parkinson’s disease .

Metabolic Pathways

It is known that MPP+ arises in the body as the toxic metabolite of the closely related compound MPTP .

Transport and Distribution

Mpp+ is known to be taken up into dopaminergic neurons and accumulate in the mitochondria .

Subcellular Localization

Mpp+ is known to accumulate in the mitochondria of dopaminergic neurons .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenylpyridine can be achieved through several methods. One common approach involves the α-methylation of 4-phenylpyridine. This reaction can be carried out using a continuous flow setup, where the starting material is passed through a column packed with Raney nickel and a low boiling point alcohol, such as 1-propanol, at high temperatures. This method offers high selectivity and yields .

Another method involves the use of Grignard reagents. For example, the addition of a methyl Grignard reagent to 4-phenylpyridine N-oxide, followed by treatment with acetic anhydride, can yield 2-Methyl-4-phenylpyridine .

Industrial Production Methods

Industrial production of 2-Methyl-4-phenylpyridine typically involves large-scale continuous flow processes. These methods are preferred due to their efficiency, safety, and reduced waste generation. The use of heterogeneous catalysis, such as Raney nickel, is common in these processes to ensure high yields and selectivity .

化学反応の分析

Types of Reactions

2-Methyl-4-phenylpyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert 2-Methyl-4-phenylpyridine to its corresponding dihydropyridine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted phenylpyridines depending on the substituent introduced.

類似化合物との比較

2-Methyl-4-phenylpyridine can be compared with other similar compounds, such as:

2-Methylpyridine: Lacks the phenyl group, resulting in different chemical properties and reactivity.

4-Phenylpyridine: Lacks the methyl group, affecting its steric and electronic properties.

2,6-Lutidine: Contains two methyl groups at the second and sixth positions, leading to different steric hindrance and reactivity.

The uniqueness of 2-Methyl-4-phenylpyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

2-Methyl-4-phenylpyridine (2-M4PP) is an organic compound that has garnered attention in biological research due to its structural similarities to neurotoxic compounds, particularly 1-methyl-4-phenylpyridinium (MPP+), a well-known neurotoxin associated with Parkinson's disease. This article provides an in-depth exploration of the biological activity of 2-M4PP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-Methyl-4-phenylpyridine is characterized by the following molecular formula:

It features a methyl group at the second carbon and a phenyl group at the fourth carbon of the pyridine ring. This unique structure contributes to its reactivity and biological interactions.

The biological activity of 2-M4PP is largely influenced by its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission. Notably, the compound has been studied for its potential effects on dopaminergic systems, which are critical in the pathophysiology of Parkinson's disease.

Key Mechanisms:

- Monoamine Oxidase Inhibition: Similar to MPP+, 2-M4PP may inhibit monoamine oxidase (MAO), an enzyme responsible for dopamine metabolism. This inhibition can lead to increased levels of dopamine in neuronal cells, potentially affecting neuronal survival and function.

- Neurotoxicity: Research indicates that compounds structurally related to MPP+ can induce oxidative stress and mitochondrial dysfunction, leading to neuronal cell death. The specific pathways through which 2-M4PP exerts these effects are still under investigation .

Neurotoxicity Assessment

Studies have shown that 2-M4PP can induce neurotoxic effects similar to those observed with MPP+. For instance, when administered in vitro or in vivo, it has been linked to significant reductions in dopamine levels in various brain regions, indicating potential damage to dopaminergic neurons .

Table 1: Summary of Neurotoxic Effects

Therapeutic Potential

Despite its neurotoxic properties, there is ongoing research into the potential therapeutic applications of 2-M4PP. Some studies suggest that derivatives or analogs could be used to develop neuroprotective strategies against dopaminergic cell death.

Case Study: Neuroprotective Strategies

A recent study explored the use of antioxidants alongside 2-M4PP exposure to mitigate its neurotoxic effects. Results indicated that certain antioxidants could reduce oxidative stress markers and improve cell viability in cultured neurons exposed to 2-M4PP .

Comparative Analysis with Related Compounds

The structural similarity between 2-M4PP and MPP+ raises important questions regarding their biological activities. Both compounds affect dopaminergic systems but differ in their potency and mechanisms.

Table 2: Comparison of Biological Activities

| Compound | Neurotoxic Effects | MAO Inhibition | Potential Therapeutic Use |

|---|---|---|---|

| 2-Methyl-4-phenylpyridine (2-M4PP) | Moderate | Yes | Under investigation |

| 1-Methyl-4-phenylpyridinium (MPP+) | High | Yes | Established model for PD |

特性

IUPAC Name |

2-methyl-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWNQZTZTZWPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376489 | |

| Record name | 2-methyl-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15032-21-0 | |

| Record name | 2-methyl-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2-methyl-4-phenylpyridine derivatives in organic synthesis?

A1: Research suggests that 2-methyl-4-phenylpyridine derivatives can act as valuable building blocks in organic synthesis. For example, a study demonstrated the synthesis of ethyl 6-(4,6-diamino-1,3,5-triazin-2-yl amino)-5-cyano-2-methyl-4-phenylpyridine-3-carboxylate (5j), a novel pyridine derivative, utilizing melamine as the nitrogen source. [] This highlights the versatility of these compounds in constructing complex heterocyclic structures.

Q2: Can you elaborate on the catalytic properties of materials incorporating 2-methyl-4-phenylpyridine moieties?

A2: While the provided research doesn't directly explore the catalytic properties of 2-methyl-4-phenylpyridine itself, one study showcases the synthesis of copper nanoparticles decorated onto N-doped carbon nanotubes (Cu/NCNTs). [] This nanomaterial exhibits promising catalytic activity in synthesizing four-component pyridine derivatives, showcasing the potential of incorporating similar pyridine-based structures into catalytic systems.

Q3: What insights do the crystal structures of 1,2- and 1,4-dihydropyridines offer about these compounds?

A3: Examining the crystal structures of 1,2- and 1,4-dihydropyridines, including derivatives like 1-dimethylamino-5-ethoxycarbonyl-1,4-dihydro-3-methoxycarbonyl-2-methyl-4-phenylpyridine, provides valuable information about their three-dimensional conformations and molecular packing. [] These structural insights can be crucial for understanding their reactivity, potential interactions with biological targets, and for guiding the design of novel derivatives with tailored properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。